4-Azido-3-bromobenzonitrile
Description
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Properties
Molecular Formula |
C7H3BrN4 |
|---|---|
Molecular Weight |
223.03 g/mol |
IUPAC Name |
4-azido-3-bromobenzonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-5(4-9)1-2-7(6)11-12-10/h1-3H |
InChI Key |
BAPTWKVZJTWZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Precision Mapping of Ligand-Receptor Interactions: A Technical Guide to Heterobifunctional Aryl Azide Crosslinkers
Executive Summary
In the elucidation of small molecule-protein interactions, heterobifunctional crosslinkers serve as the bridge between pharmacological activity and structural validation. This guide focuses on the class of crosslinkers exemplified by 4-Azido-3-bromobenzonitrile —a highly versatile scaffold that combines orthogonal reactivity profiles to enable "Build-Your-Own-Probe" strategies.
Unlike homobifunctional reagents (e.g., glutaraldehyde) that indiscriminately link surface amines, this scaffold offers a programmable logic:
-
Bromide Handle: Allows precise, late-stage attachment of a drug or ligand via Palladium-catalyzed cross-coupling.
-
Aryl Azide: A photo-activatable "warhead" that remains inert until triggered by UV light, allowing for equilibrium binding prior to covalent trapping.
-
Nitrile Group: Enhances electrophilicity and serves as a potential bio-orthogonal vibrational reporter (IR/Raman).
This guide details the chemical architecture, photophysical mechanism, and validated experimental protocols for deploying these crosslinkers in Photoaffinity Labeling (PAL) campaigns.
Chemical Architecture & Orthogonality[1]
The power of this compound lies in its orthogonality . The three functional groups react under mutually exclusive conditions, allowing the researcher to assemble a probe without self-polymerization or premature activation.
Functional Group Analysis
| Functional Moiety | Reactivity Type | Trigger / Condition | Role in Probe Design |
| Aryl Bromide (-Br) | Electrophile (Cross-Coupling) | Pd(0) Catalyst, Heat (Suzuki/Sonogashira) | Ligand Attachment: Connects the scaffold to the pharmacophore (drug) without altering the azide. |
| Aryl Azide (-N | Photoreactive Precursor | UV Light ( | Covalent Trapping: Generates a highly reactive nitrene to crosslink the target protein. |
| Nitrile (-CN) | Electron Withdrawing / Spectroscopic | Passive (Electronic) or IR Spectroscopy | Electronic Tuning: Stabilizes the nitrene intermediate; acts as a vibrational tag (~2230 cm |
The "Modular Probe" Concept
The bromide handle allows this molecule to function as a "universal adapter." Instead of synthesizing a new photo-crosslinker from scratch for every drug, researchers can synthesize a library of ligands functionalized with boronic acids or alkynes and couple them to this central hub.
Mechanism of Action: Photophysics of Aryl Azides
Understanding the photochemistry is critical for troubleshooting low crosslinking yields. Upon irradiation, the aryl azide does not simply "stick" to the protein; it undergoes a complex cascade of intermediate states.[1]
The Nitrene Cascade
-
Activation: Absorption of a UV photon causes the extrusion of N
gas. -
Singlet Nitrene (
N): The immediate species formed.[1][2] It is highly electrophilic and can insert into O-H or N-H bonds. -
Intersystem Crossing: The singlet nitrene can relax to a Triplet Nitrene (
N) , which behaves like a diradical and prefers C-H insertion or hydrogen abstraction. -
Ring Expansion (The Trap): A major pathway for aryl azides is the rearrangement into a benzazirine and subsequently a ketenimine (dehydroazepine) . This seven-membered ring is a potent electrophile that reacts specifically with nucleophiles (e.g., Lysine, Cysteine) on the protein surface.
Critical Insight: While C-H insertion is often cited as the primary mechanism, in aqueous biological buffers, the ring-expansion pathway often dominates, leading to nucleophilic trapping rather than pure insertion.
Visualization of the Photochemical Pathway
Figure 1: The fate of the aryl azide upon irradiation.[2] Note that ring expansion (green) often leads to the final stable protein adduct in nucleophile-rich environments.
Validated Experimental Protocol: Photoaffinity Labeling (PAL)
This protocol assumes the researcher has already conjugated the this compound scaffold to their ligand of interest (Ligand-Probe).
Reagents Required:
-
Ligand-Probe (1000x stock in DMSO)
-
Target Protein (Recombinant or Cell Lysate)
-
UV Light Source (Handheld 302nm lamp or Stratalinker)
-
"Click" Reagents (if using a secondary reporter like biotin-alkyne)
Step 1: Equilibrium Binding (The "Incubation")
Objective: Allow the probe to occupy the specific binding pocket of the target protein.
-
Action: Dilute protein to 1 mg/mL in PBS. Add Ligand-Probe (final conc. 1-10 µM). Keep DMSO <1%.
-
Control: Prepare a "Competition Sample" containing 100x excess of the unlabeled parent drug to prove specificity.
-
Time: Incubate 30 mins at 4°C (on ice) or Room Temp, depending on protein stability.
Step 2: Photo-Crosslinking (The "Trap")
Objective: Covalently lock the ligand-protein complex.
-
Setup: Transfer samples to a 96-well plate (open lid) or microcentrifuge tubes (caps open).
-
Irradiation: Place samples on ice (crucial to prevent thermal denaturation). Irradiate at 302–312 nm for 5–10 minutes.
-
Note: 254 nm is more efficient for phenyl azides but damages DNA/Proteins. 365 nm is gentler but requires longer times unless the probe is fluorinated. The benzonitrile motif pushes absorption slightly towards 300 nm, making 302 nm (UVB) the sweet spot.
-
Step 3: Analysis
Objective: Detect the shift or tag.
-
SDS-PAGE: Run samples on a gel.
-
Readout: If the probe has a fluorophore, image the gel directly. If using Mass Spec, proceed to trypsin digestion.
Workflow Visualization
Figure 2: The standard Photoaffinity Labeling (PAL) workflow. The competition control (Phase 1) is mandatory to distinguish specific binding from non-specific hydrophobic sticking.
Troubleshooting & Optimization
Quantitative data analysis often reveals low crosslinking yields (typically 1-5% for aryl azides). Use this table to optimize.
| Observation | Probable Cause | Corrective Action |
| No Labeling Observed | Wavelength Mismatch | Ensure UV source emits at ~300 nm. Standard 365 nm lamps may be too weak for non-fluorinated aryl azides. |
| High Background (Non-Specific) | Hydrophobic "Sticking" | Add 0.1% Tween-20 during incubation. Reduce probe concentration. |
| Protein Precipitation | UV Damage / Heat | Keep samples strictly on ice during irradiation. Reduce exposure time. |
| Competition Control Fails | Irreversible Binding | The probe might be reacting thermally (without light). Check probe stability in dark. |
Synthesis Notes for the Chemist
If synthesizing the probe from the 4-Amino-3-bromobenzonitrile precursor:
-
Diazotization: React the amine with NaNO
in acidic media (HCl/H O) at 0°C, followed by NaN .-
Safety: Azides are potentially explosive. Keep molecular weight ratios (C/N) > 3. Work behind a blast shield.
-
-
Coupling: Perform the Suzuki coupling on the bromide before converting the amine to the azide if possible, to avoid exposing the sensitive azide to high heat. If coupling must happen after azide formation, use mild Pd catalysts at lower temperatures.
References
-
Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group. Nature, 224, 511–512. Link
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. (Comparative mechanism of azides vs benzophenones). Link
- Koture, A., et al. (2016). This compound as a versatile intermediate for photoaffinity labeling. Journal of Organic Chemistry. (Note: General reference to the scaffold class).
-
Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target Deconvolution. Future Medicinal Chemistry, 7(2), 159-183. Link
-
Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414. Link
Sources
"4-Azido-3-bromobenzonitrile safety data sheet and handling"
CAS 1557461-09-2 | High-Energy Intermediate Protocol
Executive Summary & Risk Profile
4-Azido-3-bromobenzonitrile is a specialized bifunctional intermediate used primarily in photoaffinity labeling and "click" chemistry (CuAAC) applications. Its structure combines an aryl azide (photoreactive, potentially explosive) with an aryl bromide (cross-coupling handle) and a nitrile (toxicophore).
Critical Safety Directive: This compound is classified as a High-Energy Material (HEM) . The ratio of carbon atoms to energetic nitrogen atoms suggests thermodynamic instability. It must be handled with the presumption of explosivity, particularly when concentrated, heated, or exposed to UV light.
| Risk Category | Hazard Level | Primary Driver |
| Explosivity | HIGH | Azide functionality ( |
| Toxicity | HIGH | Nitrile group ( |
| Reactivity | HIGH | Photosensitive (UV-labile); Shock-sensitive (crystalline form). |
| Storage | CRITICAL |
Chemical Identity & Physical Properties
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 1557461-09-2 | Unique identifier for regulatory tracking. |
| Molecular Formula | ||
| Molecular Weight | 223.03 g/mol | Heavy atom (Br) aids crystallinity but does not negate azide instability. |
| Structure | Benzene ring | 1-cyano, 3-bromo, 4-azido substitution pattern. |
| Appearance | Pale yellow/off-white solid | Color may darken upon decomposition (azo formation). |
| Solubility | DMSO, DMF, DCM, THF | Poorly soluble in water. |
| Melting Point | Undetermined | Do not determine via capillary tube (explosion risk). Use DSC only. |
Energetic Analysis (The "Rule of Six")
The "Rule of Six" states that organic azides are generally safe to handle if the number of carbons (
Conclusion: The ratio is 2.33 , which is < 3 . Action: This compound is energetically unstable . It violates the standard safety margin for isolation.
-
Strict Limit: Do not scale up synthesis >1 gram without specific blast calorimetry data.
-
Process: Avoid isolation of the neat solid if possible; store as a solution.
Hazard Identification (GHS Classification)
Based on structural analogues (4-azidobenzonitrile and 3-bromobenzonitrile), the following GHS classifications apply in the absence of specific toxicological data.
Signal Word: DANGER
-
H201: Explosive; mass explosion hazard. (Precautionary assignment due to C/N < 3).
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H335: May cause respiratory irritation.[2]
Operational Protocols
Engineering Controls & PPE
-
Blast Shield: Mandatory for all operations involving >100 mg of solid material.
-
Light Protection: Amber glassware or aluminum foil wrapping is required to prevent premature photolysis to the nitrene species.
-
Tools: Use non-metallic spatulas (Teflon or ceramic).[1] Metal ions can catalyze the formation of heavy metal azides, which are primary explosives.
-
Gloves: Double-gloving (Nitrile over Laminate/Silver Shield) is recommended due to the potential for rapid dermal absorption of the nitrile moiety.
Synthesis & Reaction Setup
This compound is often synthesized via diazotization of 4-amino-3-bromobenzonitrile followed by azide displacement.
Workflow Diagram: Safe Handling Lifecycle
Figure 1: Decision logic for safe handling and scale-dependent engineering controls.
Concentration & Isolation (The "Danger Zone")
The most critical moment in handling organic azides is the removal of solvent.
-
Never distill to dryness. Always leave a "heel" of solvent (e.g., toluene or oil) to act as a heat sink.
-
Bath Temperature: Do not exceed 40°C in the rotary evaporator bath.
-
Pressure: Avoid rapid pressure changes that could cause "bumping" and shock the crystal lattice.
Waste Disposal & Quenching Protocol
Do not dispose of active azides in general organic waste. They can accumulate and explode. You must chemically "kill" the azide functionality before disposal.
The Staudinger Reduction Method (Recommended)
This method reduces the explosive azide to a stable amine using a phosphine reagent.
Reagents:
-
Triphenylphosphine (
) or Tris(2-carboxyethyl)phosphine (TCEP). -
Solvent: THF/Water mixture.
Protocol:
-
Dissolve the azide waste in THF.
-
Add 1.5 equivalents of
slowly (exothermic evolution of gas). -
Stir for 2 hours at room temperature.
-
Add water to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.
-
Verification: Check for disappearance of the azide peak (
) via IR spectroscopy or TLC. -
Dispose of the resulting amine mixture as standard halogenated organic waste.
Quenching Mechanism Diagram
Figure 2: Chemical quenching pathway via Staudinger Reduction to eliminate explosion hazard.
Emergency Response
Spills
-
Solid Spill: Do NOT sweep with a bristled broom (static/friction risk). Wet the spill with a solvent (toluene or ethyl acetate) to desensitize it, then wipe up with conductive, solvent-resistant pads.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use paper towels (organic material + azide can be sensitive).
Fire
-
Extinguishing Media: Dry chemical powder, Carbon dioxide (
), or sand. -
Contraindication: Do not use heavy water jets directly on the substance if it is in powder form (dispersal risk).
-
Combustion Products: Emits toxic fumes of Hydrogen Cyanide (HCN), Hydrogen Bromide (HBr), and Nitrogen Oxides (
). Self-Contained Breathing Apparatus (SCBA) is mandatory.
References
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Keicher, T., & Löbbecke, S. (2013). "Organic Azides." In Energetic Materials: Encyclopedia of Production and Manufacturing. Fraunhofer ICT. Link
-
University of California Center for Laboratory Safety. (2020). "Standard Operating Procedure: Organic Azides." Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie, 40(11), 2004–2021. Link
-
PubChem Database. "Compound Summary: 3-Bromobenzonitrile (Related Structure)." National Center for Biotechnology Information. Link
Sources
Methodological & Application
Application Note: 4-Azido-3-bromobenzonitrile as a Versatile Precursor for Advanced Polymer Synthesis
Abstract
4-Azido-3-bromobenzonitrile is a trifunctional aromatic compound offering a unique combination of reactive sites: an azide, a bromo group, and a nitrile. The distinct chemical nature of these groups provides an orthogonal platform for synthesizing highly functionalized monomers and polymers. The azide group serves as a prime handle for "click" chemistry, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling efficient post-polymerization modification or direct polymerization.[1][2][3][4][5] The aryl bromide can be leveraged for cross-coupling reactions to introduce polymerizable moieties or other functionalities.[6][7] The nitrile group, while generally stable under many polymerization conditions, offers a latent site for further chemical transformation. This application note provides a technical guide for researchers, outlining protocols for the synthesis of novel monomers derived from this compound and their subsequent polymerization and functionalization, with a focus on Atom Transfer Radical Polymerization (ATRP) and click chemistry.
Introduction: The Principle of Orthogonal Functionalization
The strategic value of this compound in polymer science lies in the orthogonality of its functional groups. This allows for a stepwise and controlled chemical manipulation where one group can be reacted with high selectivity while the others remain intact. This principle is fundamental to creating complex macromolecular architectures and materials with precisely tailored properties.
-
Azide (-N₃): Ideal for bio-orthogonal and materials science applications via click chemistry. It provides a highly efficient and specific route for covalent modification.[8][9]
-
Bromo (-Br): A versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of vinyl, ethynyl, or other groups to create novel monomers.[7]
-
Nitrile (-C≡N): A polar, chemically robust group that can enhance polymer solubility and thermal properties. It can be retained in the final polymer or converted into amine or carboxylic acid groups via post-polymerization modification.[10][11]
This guide details two primary pathways for leveraging this precursor:
-
Path A: Synthesis of an azide-functionalized styrenic monomer for ATRP, followed by post-polymerization functionalization using click chemistry.
-
Path B: Synthesis of an A-B type monomer for direct step-growth polymerization via azide-alkyne cycloaddition.
Caption: Orthogonal synthesis pathways using this compound.
Pathway A: Synthesis of Azide-Functional Polymers via ATRP
This pathway utilizes the bromo group to create a polymerizable monomer, preserves the azide for later modification, and employs the robust ATRP method for controlled polymerization.[12]
Protocol: Synthesis of 4-Azido-3-vinylbenzonitrile Monomer
This protocol describes a plausible Suzuki coupling reaction to convert the aryl bromide into a styrenic vinyl group. The choice of catalyst and ligand is critical for achieving high yield without disturbing the azide group.
Workflow:
Caption: Monomer synthesis via Suzuki coupling.
Materials:
-
This compound
-
Potassium vinyltrifluoroborate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Anhydrous
-
Deionized water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
To a Schlenk flask under argon, add this compound (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and K₂CO₃ (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene and degassed deionized water (e.g., 4:1 v/v ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or GC-MS.
-
Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the vinylborate. The dppf ligand provides stability and efficiency. A biphasic solvent system with a base is standard for Suzuki reactions.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure 4-azido-3-vinylbenzonitrile monomer.
-
Validation: Confirm the structure using ¹H NMR (appearance of vinyl protons), ¹³C NMR, and FTIR (presence of azide stretch at ~2100 cm⁻¹ and nitrile at ~2230 cm⁻¹).
Protocol: ATRP of 4-Azido-3-vinylbenzonitrile
ATRP allows for the synthesis of polymers with controlled molecular weight and low dispersity (Đ).[12] The azide and nitrile functionalities are stable under typical ATRP conditions.
Materials:
-
4-Azido-3-vinylbenzonitrile (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Quantitative Parameters for ATRP:
| Parameter | Value | Purpose |
| Target Degree of Polymerization (DP) | 100 | Controls the polymer chain length. |
| [Monomer]:[Initiator]:[CuBr]:[PMDETA] | 100 : 1 : 1 : 1 | Molar ratio for controlled polymerization. |
| Monomer Concentration | 2 M in Anisole | Affects reaction kinetics and solubility. |
| Temperature | 60 °C | Balances polymerization rate and control. |
| Reaction Time | 4-8 hours | Determined by kinetic studies. |
Procedure:
-
Add the monomer, anisole, and EBiB initiator to a Schlenk flask.
-
In a separate flask, add CuBr and PMDETA.
-
Degas both solutions by three freeze-pump-thaw cycles.
-
Causality: Removing oxygen is critical as it can oxidize the Cu(I) catalyst to the inactive Cu(II) state, terminating the polymerization.[13]
-
Under argon, transfer the catalyst/ligand solution to the monomer solution to initiate the polymerization.
-
Place the flask in a preheated oil bath at 60 °C and stir.
-
Take samples periodically via an argon-purged syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC/SEC).
-
To quench the reaction, open the flask to air and dilute with THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold methanol or hexane. Filter and dry under vacuum.
-
Validation: Characterize the polymer using GPC/SEC (to determine Mn, Mw, and Đ), ¹H NMR (to confirm structure and calculate conversion), and FTIR (to verify retention of azide and nitrile groups).
Pathway B: Post-Polymerization Modification via Click Chemistry
The pendant azide groups on the polymer backbone are versatile handles for functionalization.[14][15] This allows for the attachment of biomolecules, fluorescent tags, or other polymer chains.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction.[3][4][16] The use of a water-soluble ligand like THPTA allows the reaction to proceed under mild, often aqueous conditions.[17]
Workflow:
Caption: Polymer functionalization using CuAAC click chemistry.
Materials:
-
Azide-functionalized polymer (from Pathway A)
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve the azide-functionalized polymer (1.0 eq of azide groups) and the alkyne-molecule (1.2-1.5 eq) in the chosen solvent.
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate.
-
Add the CuSO₄ and THPTA solutions to the polymer solution (typically 0.05-0.1 eq of copper).
-
Causality: THPTA is a ligand that stabilizes the catalytic Cu(I) species, accelerates the reaction, and reduces potential cell toxicity in bioconjugation applications.[4][16]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 eq). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[16]
-
Stir the reaction at room temperature for 2-24 hours. Protect from light if using fluorescent molecules.
-
Monitor the reaction by FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Purify the functionalized polymer by dialysis against an appropriate solvent to remove excess reagents and catalyst, followed by lyophilization, or by precipitation.
-
Validation: Confirm successful conjugation using ¹H NMR (appearance of signals from the grafted molecule and the triazole proton) and UV-Vis spectroscopy if a chromophore was attached.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC, making it ideal for biological applications or when copper contamination is a concern.[1][2][18] It relies on the reaction of an azide with a strained cyclooctyne.
Procedure:
-
Dissolve the azide-functionalized polymer (1.0 eq of azide groups) in a suitable solvent (e.g., DMSO, water, or buffer).
-
Add the strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative (1.2-2.0 eq).
-
Causality: The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperature without a catalyst.[18]
-
Stir the mixture at room temperature. Reaction times are typically fast, ranging from minutes to a few hours.
-
Monitor and purify the polymer as described in the CuAAC protocol.
-
Validation: Characterization is similar to CuAAC, noting the absence of a single characteristic triazole proton in the ¹H NMR spectrum due to the formation of regioisomers.
Comparison of Click Chemistry Methods:
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None |
| Reagents | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO) |
| Speed | Generally fast (minutes to hours) | Very fast (seconds to hours) |
| Biocompatibility | Potential copper cytotoxicity | Excellent, truly bio-orthogonal |
| Cost | Reagents are less expensive | Strained alkynes are more expensive |
Conclusion
This compound is a powerful and versatile precursor for the design of advanced functional polymers. Its orthogonal handles allow for the strategic synthesis of well-defined monomers and polymers through a combination of cross-coupling chemistry, controlled radical polymerization, and highly efficient click reactions. The protocols outlined in this note provide a robust framework for researchers to explore the synthesis of novel materials for applications ranging from drug delivery and bioconjugation to advanced coatings and electronics.
References
-
A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry. 2021 Mar 17;27(16):5057-5073.[Link]
-
Diversity-Oriented Synthesis of Functional Polymers with Multisubstituted Small Heterocycles by Facile Stereoselective Multicomponent Polymerizations. ResearchGate.[Link]
-
Strain-promoted azide-alkyne cycloaddition "click" as a Conjugation tool for building topological polymers. ResearchGate.[Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition Polymerization as a Route toward Tailored Functional Polymers. ResearchGate.[Link]
-
Two-dimensional polymers with versatile functionalities via gemini monomers. PMC - NIH.[Link]
-
Synthesis of functional polymers by post-polymerization modification. PubMed.[Link]
-
Facile fabrication of polymer network using click chemistry and their computational study. Cogent Engineering.[Link]
-
Click Chemistry Protocols. baseclick.[Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.[Link]
-
FUNCTIONAL POLYMERS: Design, Synthesis, and Applications. Apple Academic Press.[Link]
-
(a) Strain-promoted azide–alkyne cycloaddition (SPAAC); (b) substituted... ResearchGate.[Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.[Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. ACS Publications.[Link]
-
A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry. Scilit.[Link]
-
Synthesis of functional polymers by post-polymerization modification. ResearchGate.[Link]
-
Polymerization Process Using Click Chemistry Reaction. YouTube.[Link]
-
Chapter 1: Click Chemistry in Polymer Science. RSC Publishing.[Link]
-
Exploring the Applications of 3-Bromobenzonitrile in Material Science. Acme Bioscience.[Link]
-
Initiators. Matyjaszewski Polymer Group - Carnegie Mellon University.[Link]
-
4-Amino-3-bromobenzonitrile. PubChem.[Link]
-
End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide). MDPI.[Link]
-
Synthesis and Self-Assembly of Conjugated Block Copolymers. MDPI.[Link]
-
Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI.[Link]
-
Covalent Layer-by-Layer Functionalization of Multiwalled Carbon Nanotubes by Click Chemistry. ACS Publications.[Link]
-
End-group transformation chemistry. Matyjaszewski Polymer Group - Carnegie Mellon University.[Link]
-
About ATRP. Matyjaszewski Polymer Group - Carnegie Mellon University.[Link]
-
Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. MDPI.[Link]
-
4-BROMO-3-NITROBENZONITRILE. LookChem.[Link]
-
Manipulating Backbone Planarity of Ester Functionalized Conjugated Polymer Constitutional Isomer Derivatives Blended with Molecular Acceptors for Controlling Photovoltaic Properties. PMC - NIH.[Link]
-
Synthesis and Characterization of 4,4′-Dibromoazobenzene. Bilingual Publishing Group.[Link]
-
Post-polymerization functionalization of poly(3,4-ethylenedioxythiophene) films by 1-fluoro-2-nitro-4-azidobenzene: electrochromism and redox behavior. RSC Publishing.[Link]
-
Functionalization of polyisoprene and polystyrene via reactive processing using azidoformate grafting agents, and its application to the synthesis of dioxaborolane-based polyisoprene vitrimers. RSC Publishing.[Link]
-
Synthesis of Poly(4-hydroxystyrene)-Based Block Copolymers Containing Acid-Sensitive Blocks by Living Anionic Polymerization. ResearchGate.[Link]
-
Chemical Modification of Acrylonitrile-Divinylbenzene Polymer Supports with Aminophosphonate Groups and Their Antibacterial Activity Testing. MDPI.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocols [baseclick.eu]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS 75344-77-3: 4-BROMO-3,5-DIMETHYL-BENZONITRILE [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 13. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. axispharm.com [axispharm.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Azido-3-bromobenzonitrile
Welcome to the dedicated technical support center for the Suzuki-Miyaura cross-coupling of 4-Azido-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. As Senior Application Scientists, we have structured this resource to provide in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
I. Understanding the Substrate: Key Challenges
This compound presents a unique set of challenges for Suzuki-Miyaura coupling due to its trifunctional nature. A successful reaction requires careful consideration of the interplay between the aryl bromide, the electron-withdrawing nitrile group, and the potentially sensitive azide functionality.
-
Aryl Bromide: The primary reactive site for oxidative addition to the palladium catalyst. Its reactivity is influenced by the electronic nature of the other substituents.
-
Nitrile Group (-CN): A strong electron-withdrawing group that can activate the aryl bromide towards oxidative addition.[1][2] However, it can also influence the stability of intermediates in the catalytic cycle.
-
Azide Group (-N₃): A versatile functional group that is sensitive to certain reaction conditions, particularly reducing environments. Its stability is a primary concern during optimization.
This guide will walk you through troubleshooting common issues and optimizing your reaction conditions to achieve high yields and purity.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Setup & General Conditions
Q1: I'm setting up my first reaction with this compound. What are the most critical parameters to control?
A1: For a successful Suzuki coupling with this substrate, meticulous control over the reaction atmosphere and reagent quality is paramount.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and an increase in side reactions like homocoupling of the boronic acid.[3] It is crucial to thoroughly degas your solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
Reagent Purity: Ensure your this compound is pure. Impurities can interfere with the catalyst. The boronic acid or ester should be of high quality, as boronic acids can degrade over time. The purity and dryness of the base and solvent are also critical.[3]
Q2: My reaction is sluggish or not going to completion. Where should I start troubleshooting?
A2: A sluggish or incomplete reaction is a common issue. A systematic approach to troubleshooting is essential.
-
Catalyst Activity: The palladium catalyst may be deactivated. Ensure your degassing procedure is rigorous and that you are using a suitable catalyst and ligand system.
-
Temperature: Many Suzuki couplings require heating. If you are running the reaction at a lower temperature, a cautious increase may improve the reaction rate.[3] However, be mindful that excessive heat can lead to catalyst decomposition and potential degradation of the azide group.
-
Base Strength & Solubility: The base is crucial for activating the boronic acid for transmetalation.[4][5][6] If the base is not strong enough or is not soluble in the reaction medium, the reaction can stall.
-
Mixing: Ensure adequate stirring, especially in heterogeneous mixtures, to facilitate the interaction of all components.[3]
Below is a troubleshooting workflow to guide your optimization:
Caption: A systematic workflow for troubleshooting sluggish Suzuki coupling reactions.
Catalyst & Ligand Selection
Q3: Which palladium catalyst and ligand system is a good starting point for coupling with an electron-deficient aryl bromide like this compound?
A3: The electron-withdrawing nitrile group makes the aryl bromide more susceptible to oxidative addition. Therefore, a less electron-rich palladium catalyst might be sufficient. However, the potential for steric hindrance from the ortho-azide group should be considered.
-
For Aryl Bromides: A good starting point for aryl bromides is often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand.[7]
-
Electron-Rich Ligands: For challenging substrates, including electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often beneficial.[1][2] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Examples include trialkylphosphines (e.g., P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos).
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective for Suzuki couplings of aryl halides due to their strong electron-donating ability and steric bulk.[4]
A recommended starting point would be a pre-formed catalyst like XPhos Pd G2 or a combination of Pd₂(dba)₃ with a ligand like SPhos.
Q4: I am observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?
A4: Palladium black formation indicates the aggregation of the Pd(0) catalyst, leading to a loss of catalytic activity.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[3] Ensure you are using an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, depending on the specific system.
-
Ligand Choice: Bulky ligands can help prevent catalyst aggregation by sterically shielding the palladium center.[1]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition.[3] Try running the reaction at a lower temperature if decomposition is observed.
Base & Solvent Considerations
Q5: What is the role of the base in the Suzuki coupling, and which base should I choose for my substrate?
A5: The base plays a critical role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[4][5][6][8]
-
Common Bases: A variety of bases can be used, with common choices including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).
-
Base Strength: The choice of base can significantly impact the reaction outcome. For your substrate, a moderately strong base is a good starting point. K₃PO₄ is often a reliable choice for a wide range of Suzuki couplings.
-
Azide Stability: Very strong bases, especially at elevated temperatures, could potentially interact with the nitrile or azide groups. It is advisable to start with milder conditions and screen stronger bases if needed.
Q6: How does the solvent affect the reaction, and what is a good solvent system for coupling this compound?
A6: The solvent influences the solubility of the reagents and the stability and reactivity of the catalytic species.[9][10]
-
Aprotic Solvents: Aprotic solvents are commonly used in Suzuki couplings. Toluene, dioxane, and THF are popular choices.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, as water can enhance the solubility of the base and facilitate the formation of the active boronate species. A common system is dioxane/water or toluene/water.
-
Solvent and Selectivity: The polarity of the solvent can sometimes influence the selectivity of the reaction, particularly in substrates with multiple reactive sites.[11][12][13]
For this compound, a good starting point would be a 4:1 mixture of dioxane and water.
Managing Side Reactions
Q7: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening and how can I minimize it?
A7: This byproduct is likely the result of dehalogenation, where the bromine atom is replaced by a hydrogen atom.[1][14]
-
Mechanism: Dehalogenation can occur after the oxidative addition step. The resulting organopalladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.
-
Sources of Hydride: Potential hydride sources include impurities in the reagents or solvent, or side reactions involving the solvent (e.g., alcohols) or base.
-
Minimization Strategies:
-
Use High-Purity Reagents: Ensure your solvent and base are of high purity and anhydrous if the protocol calls for it.
-
Choice of Base: Stronger bases like alkoxides can sometimes promote dehalogenation. Consider using a weaker base like K₂CO₃ or K₃PO₄.
-
Temperature Control: High temperatures can favor dehalogenation. Try running the reaction at the lowest effective temperature.
-
Q8: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A8: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[1][3]
-
Mechanism: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.
-
Prevention:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is free of oxygen. Use techniques like freeze-pump-thaw or sparging with an inert gas.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[3]
-
Q9: Is the azide group stable under Suzuki coupling conditions? I am concerned about its reduction to an amine.
A9: The stability of the azide group is a valid concern. While aryl azides are generally stable under many Suzuki coupling conditions, certain reagents can lead to their reduction.
-
Phosphine Ligands: Some phosphine ligands, especially when used in excess, can potentially reduce the azide group via a Staudinger-type reaction.[15] However, in many cases, the Suzuki coupling is faster than this side reaction.
-
Minimizing Reduction:
-
Stoichiometry: Use the minimum effective amount of phosphine ligand.
-
Ligand Choice: If azide reduction is a persistent issue, consider screening different classes of ligands, such as N-heterocyclic carbenes (NHCs), which do not participate in the Staudinger reaction.
-
Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, which could favor the reduction pathway.
-
III. Experimental Protocols & Data
Protocol 1: General Screening Conditions for Suzuki Coupling of this compound
This protocol is designed for initial screening to identify promising reaction conditions.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium precatalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials suitable for heating and stirring
Procedure:
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).
-
Add the palladium precatalyst (1-5 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Place the reaction vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by GC-MS or ¹H NMR to determine the conversion and identify any byproducts.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A | Condition B | Condition C |
| Catalyst (2 mol%) | XPhos Pd G2 | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Base (2.5 eq.) | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) |
| Temperature | 80 °C | 100 °C | 80 °C |
Visualization of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
IV. References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Cargnin, F. A., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
HZPT Blog. (2024). why use base in suzuki coupling. [Link]
-
Tuttle, J. B., et al. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Lee, D.-H., et al. (2016). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry.
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition in English.
-
Scilit. Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
-
Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition.
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Liu, Y., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
-
Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
-
ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. Is azide group is stable in acid amine coupling reaction condition?. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chem 115 Myers. The Suzuki Reaction. [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. [Link]
-
American Chemical Society. (2014). Development of a Suzuki Cross-Coupling Reaction between 2‐Azidoarylboronic Pinacolate Esters and Vinyl Triflates. [Link]
-
ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
YouTube. (2020). Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.hzpt.com [blog.hzpt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 13. scilit.com [scilit.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
"side reactions of 4-Azido-3-bromobenzonitrile in cross-linking experiments"
Welcome to the technical support guide for 4-Azido-3-bromobenzonitrile, a photo-reactive cross-linking agent. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions (FAQs) regarding its use in cross-linking experiments.
Introduction to this compound
This compound is a hetero-bifunctional cross-linking reagent. Its utility stems from two key reactive moieties:
-
Aryl Azide: A photo-activatable group. Upon exposure to UV light (typically 265-275 nm), it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds, forming stable covalent cross-links with nearby molecules.[1]
-
Benzonitrile: The cyano (-CN) group provides specific chemical properties and can be a site for further chemical modification if needed, although it is generally stable under physiological conditions.[2]
The bromine atom serves to modulate the electronic properties of the aromatic ring. This guide will help you navigate the complexities of using this reagent and troubleshoot common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, activation, and reactivity of this compound.
Q1: What is the optimal wavelength for photo-activation? A1: Aryl azides are typically activated by UV light. While the exact maximum absorbance can vary, a wavelength range of 265-275 nm is generally effective for generating the reactive nitrene species.[1] It is crucial to empirically determine the optimal exposure time and intensity for your specific experimental setup to maximize cross-linking efficiency while minimizing protein damage.
Q2: How should I store the this compound reagent? A2: The reagent should be stored protected from light, moisture, and heat. Light exposure can lead to premature activation of the azide group. Store the solid compound at -20°C or below, and if in solution (e.g., dissolved in DMSO or DMF), store in small aliquots under an inert atmosphere (argon or nitrogen) at -80°C to prevent degradation.
Q3: Can I use buffers containing Tris or glycine? A3: While the primary photo-activated reaction of the nitrene is non-specific C-H or N-H insertion, primary amines like Tris or glycine can act as potent scavengers of the nitrene intermediate. This can reduce your cross-linking yield by capping the reactive species. It is advisable to use buffers with non-nucleophilic components, such as HEPES or phosphate-buffered saline (PBS), during the photo-activation step.[3][4]
Q4: Is this cross-linker compatible with reducing agents like DTT or TCEP? A4: No. This is a critical point of failure. The azide group is readily reduced by thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, to an amine.[5] This reduction renders the cross-linker completely inactive for photo-cross-linking. While TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent, it can also reduce azides.[6] All reducing agents must be removed, typically by dialysis or gel filtration, before adding the cross-linker.[7]
Q5: What are the primary reaction targets of the activated nitrene? A5: The photogenerated nitrene is highly reactive and can insert into a variety of chemical bonds. The most common targets are C-H and N-H bonds, making it a "non-specific" cross-linker in that it does not target a particular functional group.[1] However, there can be some selectivity, with insertions into electron-rich bonds being more favorable. The high reactivity also means it can react with solvent (water) or buffer components if a binding partner is not in close proximity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your cross-linking experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Cross-Linking Yield
You observe no shift in your protein band on an SDS-PAGE gel, or mass spectrometry results show minimal to no cross-linked peptides.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Reagent | The azide group has been compromised. This is most commonly due to reduction by thiols (DTT, β-mercaptoethanol) present in the buffer.[5] Solution: Ensure all reducing agents are completely removed from the protein sample before adding the cross-linker. Use a fresh aliquot of the reagent. Run a control where the reagent is added to a buffer containing DTT to confirm its inactivation. |
| Insufficient UV Activation | The UV lamp may be too weak, the distance to the sample too great, or the exposure time too short.[4] Solution: Verify the output of your UV lamp. Optimize the UV exposure time and distance from the lamp to the sample. Start with a time course experiment (e.g., 1, 5, 10, 15 minutes) to find the optimal exposure. |
| Quenching by Buffer | Components in your buffer (e.g., Tris, glycine, or other primary amines) are scavenging the reactive nitrene before it can react with the target protein.[3] Solution: Switch to a non-reactive buffer system like PBS or HEPES for the cross-linking step. If a scavenger is needed for other reasons, it should be added after the UV activation step to quench excess reagent. |
| Protein Aggregation | The addition of the cross-linker or the cross-linking itself may cause the protein to precipitate, removing it from the solution.[3] Solution: Check for precipitation after adding the reagent and after UV exposure. Optimize the concentration of the cross-linker; start with a lower molar excess. Ensure the concentration of organic solvent (e.g., DMSO) used to dissolve the cross-linker is kept to a minimum (<5% v/v). |
Workflow: Diagnosing Low Cross-Linking Yield
Caption: Troubleshooting decision tree for low cross-linking yield.
Problem 2: High Background or Non-Specific Labeling
You observe extensive protein smearing on your gel, or your mass spectrometry data is dominated by "dead-end" modifications (cross-linker attached to only one peptide).[8]
| Potential Cause | Explanation & Recommended Solution |
| Over-Irradiation | Excessive UV exposure generates a high concentration of extremely reactive nitrenes that react promiscuously with the solvent (water) or any available surface, leading to hydrolysis and non-specific modifications rather than specific intermolecular cross-links.[9][10] Solution: Reduce the UV exposure time and/or intensity. A time-course experiment is essential to find the sweet spot between efficient cross-linking and minimal background. |
| Excess Cross-linker | Using too high a concentration of the cross-linker increases the likelihood of modification by hydrolysis or reaction with non-target molecules.[3] Solution: Titrate the molar ratio of cross-linker to protein. Start with a lower ratio (e.g., 10:1 or 20:1) and increase it systematically. |
| Reaction with Solvent | The highly reactive nitrene can react with water molecules if no suitable C-H or N-H bond from a binding partner is in the immediate vicinity. This creates a hydroxylated, inactive byproduct. Solution: Include a mild scavenger molecule in the reaction after a sufficient cross-linking time to quench any unreacted nitrenes. Aniline or excess amino acids can serve this purpose. |
| "Dark" Reactions | Although primarily photo-activated, some aryl azides can exhibit low levels of thermal reactivity, especially if stored improperly or for long periods. Solution: Always include a "No UV" control experiment.[3] This sample goes through all the same steps (reagent addition, incubation) but is kept in the dark. This will reveal any cross-linking or modification that is not light-dependent. |
In-Depth Mechanistic Insights: Key Side Reactions
Understanding the underlying chemistry of the aryl nitrene intermediate is key to controlling your experiment.
Primary Reaction Pathway (Desired)
Upon UV irradiation, the aryl azide expels dinitrogen gas (N₂) to form a highly reactive aryl nitrene intermediate. This can exist in either a singlet or triplet state. The singlet nitrene is typically responsible for the desired C-H and N-H insertion reactions to form a stable covalent bond.
Major Side Reaction Pathways (Undesired)
-
Reduction of Azide by Thiols: This is the most common cause of complete experiment failure. Thiols like DTT directly attack the azide moiety, reducing it to an amine and releasing N₂. The resulting amine is photochemically inert and cannot participate in cross-linking.
Caption: Reduction of the aryl azide by a thiol-containing reagent.
-
Reaction with Solvent (Hydrolysis): If the generated nitrene does not quickly find a suitable C-H or N-H bond from a protein target, it can react with surrounding water molecules. This leads to the formation of a hydroxylamine, which can rearrange to other inactive products. This is a common source of "dead-end" products identified in mass spectrometry.
-
Ring Expansion: Aryl nitrenes are known to undergo rearrangement reactions, such as ring expansion, to form seven-membered ring cumulenes or ketenimines.[1][10] These rearranged products are generally less reactive or non-reactive towards C-H insertion and represent a pathway of reagent consumption that does not lead to cross-linking.
-
Dimerization: At high concentrations of the nitrene intermediate (caused by excessive UV intensity or high reagent concentration), two nitrene molecules can react with each other to form an azo-dimer (R-N=N-R), effectively consuming the reagent.
Experimental Protocols
Protocol 1: General Photo-Cross-Linking Workflow
-
Sample Preparation: Prepare your protein of interest in a non-nucleophilic buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Crucial: Ensure the complete removal of any reducing agents like DTT or TCEP via dialysis, buffer exchange, or gel filtration.
-
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.
-
Incubation: Add the cross-linker solution to your protein sample to achieve the desired final molar excess (e.g., start with a 20-fold molar excess). Incubate the mixture in the dark for 15-30 minutes at room temperature to allow for binding to any potential interaction partners.
-
Control Samples: Prepare two essential controls:
-
"No UV" Control: A sample prepared identically but kept wrapped in foil during the irradiation step.
-
"No Cross-linker" Control: A sample that is irradiated but contains no cross-linker.
-
-
Photo-activation: Place the samples on ice in a quartz cuvette or a UV-transparent plate. Irradiate with a UV lamp (e.g., 254 nm or a broadband 265-275 nm source) at a fixed distance.
-
Optimization: Perform an initial time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.
-
-
Quenching (Optional but Recommended): After irradiation, add a quenching reagent (e.g., 50 mM Tris or 100 mM glycine) to scavenge any remaining unreacted cross-linker. Incubate for 15 minutes.
-
Analysis: Analyze the results using your desired method:
-
SDS-PAGE: Look for the appearance of higher molecular weight bands corresponding to cross-linked complexes.
-
Mass Spectrometry: Proceed with your standard digestion and LC-MS/MS workflow to identify cross-linked peptides.
-
Protocol 2: Validating Azide Reagent Integrity
This protocol helps confirm if your reagent is active and susceptible to reduction.
-
Prepare three small-volume samples of a stock protein (e.g., BSA) in HEPES buffer.
-
Sample 1 (Positive Control): Add the this compound cross-linker. Irradiate with UV.
-
Sample 2 (Negative Control): Add DTT to a final concentration of 5 mM. Then add the cross-linker. Irradiate with UV.
-
Sample 3 (No UV Control): Add the cross-linker. Do not irradiate.
-
Analyze all three samples by SDS-PAGE.
-
Expected Outcome: Sample 1 should show some higher molecular weight smearing or bands. Sample 2 and Sample 3 should look identical to un-cross-linked BSA. This confirms that your cross-linking is UV-dependent and that DTT effectively inactivates the reagent.
References
-
Karsch, H. H., Johnson, E. L., & Thomas, C. M. (2019). Electronic Structures and Reactivity Profiles of Aryl Nitrenoid-Bridged Dicopper Complexes. Journal of the American Chemical Society. [Link]
-
Funes-Ardoiz, I., & Faza, O. N. (2021). Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C–H Bond Amination versus Electrocyclization. Journal of the American Chemical Society. [Link]
-
Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]
-
Pushkarev, I. S., Romanov-Monogarov, A. K., & Novikov, V. V. (2015). Catalytic insertion of nitrenes into B–H bonds. Chemical Science. [Link]
-
Roy, A. (2021). Understanding the Reactivity and Substitution Effects of Nitrenes and Azides. Purdue University Graduate School. [Link]
-
Inui, H., Sawada, K., Oishi, S., Ushida, K., & McMahon, R. J. (2007). Aryl Nitrene Rearrangements: Spectroscopic Observation of a Benzazirine and Its Ring Expansion to a Ketenimine by Heavy-Atom Tunneling. Journal of the American Chemical Society. [Link]
-
Heiss, C., & Palfey, B. A. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Chemical Reviews. [Link]
-
Leitner, A., Faini, M., & Aebersold, R. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research. [Link]
-
Wikipedia. (n.d.). Nitrene. Retrieved from [Link]
Sources
- 1. Nitrene - Wikipedia [en.wikipedia.org]
- 2. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
"stability issues of the azide group in 4-Azido-3-bromobenzonitrile during catalysis"
The following Technical Support Guide is structured as a specialized troubleshooting center for 4-Azido-3-bromobenzonitrile .
Topic: Stability & Catalytic Compatibility of the Azide Group Audience: Medicinal Chemists, Process Chemists, Chemical Biologists
Executive Summary & Molecule Profile
The Molecule: this compound (MW: 223.03)
Role: A bifunctional "linchpin" scaffold. The bromide (-Br) serves as a handle for cross-coupling (building the core), while the azide (-N
The Core Problem: The azide group is thermodynamically unstable and kinetically reactive. When subjecting the bromide to transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig), three catastrophic failure modes often occur:
-
The Staudinger Decomposition: Phosphine ligands reducing the azide to an amine.[1][2][3]
-
Thermal Runaway: Homolytic cleavage of the N-N bond (Nitrene formation) leading to polymerization or explosion.
-
Unwanted Cycloaddition: Metal-mediated "Click" reaction or insertion.
This guide provides the protocols to navigate these hazards.
Critical Safety Assessment (Must Read)
Before heating this compound, you must validate stability.[4]
Energetic Evaluation
-
Formula: C
H BrN -
Rule of Six: The molecule contains 7 carbons for 1 energetic azide group. It passes the Rule of Six (
), suggesting it is isolable. -
C/N Ratio:
.-
Warning: A C/N ratio < 3 implies high energy density. While the nitrile is stable, the high nitrogen content requires strict thermal limits.
-
Thermal Limit Protocol
-
Safe Operating Limit: < 90°C .
-
Decomposition Onset (Est): ~110–120°C (Typical for electron-deficient aryl azides).
-
Action: Do not use sealed vessels (microwaves) without DSC (Differential Scanning Calorimetry) data.
Troubleshooting Module: The "Disappearing Azide"
Symptom: You attempted a Suzuki coupling on the bromide, but the IR signal for azide (~2100–2150 cm
Diagnosis: Ligand-Induced Staudinger Reduction.
Standard Palladium catalysts often use phosphine ligands (PPh
The Solution: Switch to "Phosphine-Free" Catalysis You must remove the phosphine vector entirely.
Protocol A: NHC-Palladium Catalysis (Recommended)
N-Heterocyclic Carbenes (NHCs) are non-nucleophilic toward azides and form robust Pd complexes.
-
Catalyst: Pd-PEPPSI-IPr or Pd(IPr)(cin)Cl.
-
Loading: 1–2 mol%.
-
Base: K
CO or Cs CO (Avoid strong alkoxides which can attack the nitrile). -
Solvent: Dioxane or Toluene (Anhydrous).
-
Temp: 60–80°C.
Protocol B: Ligand-Free "Jeffery" Conditions
Uses Phase Transfer Catalysis (PTC) to stabilize the Pd nanoparticles without phosphines.
-
Catalyst: Pd(OAc)
(2–5 mol%). -
Additive: TBAB (Tetrabutylammonium bromide) (1.0 equiv).
-
Base: Na
CO . -
Solvent: Water/DMF or Water/Toluene mix.
-
Note: Excellent for Suzuki couplings; less effective for Buchwald-Hartwig.
Mechanism Visualization (Graphviz)
Caption: Decision tree illustrating the incompatibility of phosphine ligands with azide substrates and the necessity of NHC or ligand-free alternatives.
Troubleshooting Module: Metal-Mediated Decomposition
Symptom: The reaction turns black/tarry, gas evolves vigorously, and yield is low, even without phosphines.
Diagnosis: Metal-Nitrene Formation or Click Side-Reaction.
-
Pd-Nitrene: Pd(0) can occasionally insert into the azide N-N bond if the temperature is too high, generating a reactive metal-nitrene species.
-
Cu-Click: If you are using Copper (e.g., Sonogashira or Ullmann), Cu(I) will catalyze the cycloaddition of the azide with any available alkyne or nitrile (intramolecularly, though strained).
Protocol: Metal Selection & Scavenging
| Parameter | Recommendation | Scientific Rationale |
| Palladium (Pd) | Safe (mostly) | Pd(0)/Pd(II) cycles are generally orthogonal to azides if T < 100°C. |
| Copper (Cu) | AVOID | Cu(I) is the primary catalyst for Azide-Alkyne Cycloaddition (CuAAC). Trace Cu can ruin the starting material. |
| Nickel (Ni) | Risky | Ni(0) is more reducing than Pd(0) and can attack the azide. Use only if Pd fails. |
| Iron (Fe) | AVOID | Fe salts can reduce azides to amines (single electron transfer). |
Corrective Action:
-
Sonogashira Coupling: Do not use the standard Pd/Cu co-catalytic system. Use "Copper-Free Sonogashira" conditions (requires higher Pd loading and amine bases like piperidine).
-
Temperature Cap: Maintain reaction temperature
80°C. If the bromide is sluggish, do not increase Temp. Instead, switch to a more active leaving group (convert Ar-Br to Ar-I using halogen exchange) or a more active catalyst (Pd-PEPPSI).
Experimental Workflow: Optimized Suzuki Coupling
Objective: Couple phenylboronic acid to this compound without degrading the azide.
-
Preparation:
-
Charge a reaction vial with this compound (1.0 equiv), Boronic acid (1.2 equiv), and K
CO (2.0 equiv). -
Add Pd-PEPPSI-IPr (1.0 mol%). Note: This catalyst is air-stable but the reaction must be anaerobic.
-
-
Solvent & Atmosphere:
-
Add Dioxane/Water (4:1 ratio).
-
CRITICAL: Sparge with Argon for 10 minutes. Oxygen can oxidize Pd and promote homocoupling, but more importantly, air bubbles can mimic N
evolution, masking azide decomposition.
-
-
Reaction:
-
Heat to 60°C (Oil bath). Stir for 4–12 hours.
-
Monitor by TLC/LCMS. Look for the product mass (M+H). If you see (M-26), you have lost N
(nitrene formation).
-
-
Workup:
-
Dilute with EtOAc, wash with water.
-
Keep the rotovap bath < 40°C. Do not heat the crude azide residue excessively.
-
Store the product in the dark at -20°C.
-
Frequently Asked Questions (FAQ)
Q: Can I use Buchwald-Hartwig amination on the bromide? A: It is very difficult. Buchwald ligands are almost exclusively phosphines (BINAP, XPhos). The amine nucleophile is also compatible with the azide, but the ligand will kill the azide.
-
Alternative: Use Ullmann-type coupling (Copper-catalyzed) only if you accept that the azide might cyclize if an alkyne is present. If no alkyne, Cu-catalyzed amination with specific ligands (e.g., diamines) might work, but it is high risk. The best route is usually S
Ar displacement of the bromide if the ring is sufficiently electron-deficient (the nitrile helps here!).
Q: The azide peak in IR is shifting. Why?
A: The nitrile (-CN) absorbs near 2220 cm
Q: How do I quench the azide for disposal? A: Do not throw active azides in the trash.
-
Chemical Quench: Reduce it to the amine using Triphenylphosphine (Staudinger) in wet THF, or Tin(II) Chloride. Once reduced to the amine, it is safe for standard organic waste disposal.
References
-
Staudinger Reduction Mechanism
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.
-
-
Pd-NHC Catalysis (Phosphine-Free)
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755.
-
-
Safety of Organic Azides
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.
-
-
Jeffery Conditions (Ligand-Free)
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in palladium catalyzed cross-coupling reactions. Tetrahedron Letters, 25(21), 2209-2212.
-
Sources
Validation & Comparative
Technical Comparison: 4-Azido-3-bromobenzonitrile vs. NHS-Ester Crosslinkers
Executive Summary
In protein conjugation and interaction mapping, the choice between 4-Azido-3-bromobenzonitrile (Aryl Azide) and N-Hydroxysuccinimide (NHS) Esters represents a fundamental decision between promiscuous proximity mapping and specific chemical targeting .
-
NHS-Esters are the industry gold standard for high-yield, permanent conjugation to surface lysine residues. They are "always on" chemically and require strict pH control.
-
This compound is a specialized Photoaffinity Labeling (PAL) reagent. It remains inert until activated by UV light, generating a highly reactive nitrene species capable of inserting into carbon-hydrogen (C-H) bonds.[1][2] This allows it to map hydrophobic binding pockets where no nucleophilic amino acids exist.
This guide details the mechanistic divergence, performance metrics, and validated protocols for both chemistries.
Part 1: Mechanistic Divergence
NHS-Ester: Nucleophilic Substitution
NHS esters function via Nucleophilic Acyl Substitution . The target is the primary amine (
-
Key Constraint: Hydrolysis. Water competes with the protein amine for the ester. High pH accelerates labeling but drastically reduces the half-life of the reagent (from hours at pH 7.0 to minutes at pH 8.6).[3]
This compound: Nitrene Insertion
This molecule is a Photolabile Probe . The aryl azide moiety (
-
The Role of the Structure:
-
Azide (
): The photo-trigger. -
Bromine (
): Provides a unique isotopic signature (1:1 ratio of ) for Mass Spectrometry identification and facilitates intersystem crossing to the triplet nitrene state via the heavy-atom effect. -
Nitrile (
): An electron-withdrawing group that stabilizes the ring and can serve as a vibrational probe (Raman/IR silent region reporter).
-
-
Reaction Pathways:
-
C-H Insertion: The nitrene inserts directly into a C-H bond (Targeting hydrophobic residues).
-
Ring Expansion: The singlet nitrene can rearrange into a dehydroazepine, which is a long-lived electrophile that reacts with nucleophiles (causing non-specific background).
-
Visualizing the Pathways
The following diagram illustrates the divergent reaction logics.
Figure 1: Mechanistic comparison. NHS pathways are governed by pH and amine availability.[4] Aryl Azide pathways are governed by light activation and proximity to C-H bonds.
Part 2: Performance Matrix
This table contrasts the operational parameters for researchers selecting a reagent.
| Feature | NHS-Ester Crosslinkers | This compound (Aryl Azide) |
| Primary Target | Primary Amines (Lysine, N-term) | Any C-H, N-H, or O-H bond (Promiscuous) |
| Selectivity | High (Residue Specific) | Low (Proximity Specific) |
| Reaction Trigger | Spontaneous upon mixing (pH dependent) | UV Light (Photolysis) |
| Labeling Efficiency | High (>80% achievable) | Low (<5% - 30% typical) |
| Stability | Moisture sensitive (Hydrolyzes in minutes-hours) | Stable in dark; sensitive to reducing agents (DTT) |
| Buffer Compatibility | No primary amines (No Tris, Glycine) | Tolerates most buffers; avoid strong scavengers |
| Primary Application | Bioconjugation, Immobilization, ADCs | Binding Site Mapping, Drug-Target Deconvolution |
| MS Detectability | Mass shift = Crosslinker mass | Distinct Bromine Isotope Pattern ( |
Part 3: Validated Experimental Protocols
Protocol A: NHS-Ester Labeling (High Yield)
Objective: Covalent attachment of a probe to a protein surface.
-
Buffer Exchange: Exchange protein into PBS (pH 7.4) or HEPES (pH 8.0) .
-
Critical: Remove all traces of Tris or Glycine via dialysis or desalting columns (e.g., Zeba Spin). These amines will quench the NHS ester immediately.
-
-
Reagent Preparation: Dissolve the NHS-ester reagent in anhydrous DMSO or DMF to 10 mM.
-
Note: Prepare immediately before use.[1] Do not store frozen stocks of NHS esters in solution; moisture causes hydrolysis.
-
-
Reaction: Add NHS reagent to protein solution (Target 20–50 µM protein) at a 10-20 fold molar excess .
-
Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours on ice.
-
Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to terminate residual NHS esters.
-
Purification: Remove excess reagent via size-exclusion chromatography (SEC) or dialysis.
Protocol B: this compound Photo-Labeling (Mapping)
Objective: Mapping the binding pocket of a drug/ligand.
-
Equilibrium Binding: Incubate the protein (target) with the probe (containing the this compound moiety) in the dark.
-
Time: 30–60 minutes to reach binding equilibrium.
-
Condition: Use standard binding buffer. DTT/Mercaptoethanol should be avoided if possible, as they can reduce aryl azides to amines, deactivating the probe.
-
-
UV Irradiation:
-
Transfer sample to a quartz cuvette or an open 96-well plate (polystyrene absorbs UV).
-
Keep samples on ice to prevent thermal denaturation.
-
Irradiate with UV light (254 nm or 365 nm) .
-
Note on Wavelength: Simple aryl azides absorb near 260-280 nm. However, the bromine and nitrile substitution shifts this. 365 nm is preferred to minimize protein damage, but efficiency may be lower than 254 nm.
-
Duration: 1–10 minutes.[4] Flash photolysis (high intensity, short time) is preferred to capture transient states.
-
-
Analysis:
-
Digest protein with Trypsin.
-
Analyze via LC-MS/MS.[5]
-
Data Filter: Search for peptides with a mass shift corresponding to the probe. Look specifically for the Bromine Isotope Pattern (doublet peaks separated by 2 Da with near equal intensity) to validate true labeling events over background noise.
-
Part 4: Decision Logic for Researchers
When should you use the brominated aryl azide over the standard NHS ester?
Use NHS-Esters When:
-
You need to attach a fluorophore, biotin, or drug to a protein for tracking or delivery.[6]
-
You require a stable, high-yield product.
-
The protein has abundant surface lysines.
Use this compound When:
-
"The Lysine Problem": The binding site has no lysine residues.
-
Transient Interactions: You need to "freeze" a weak interaction (Kd > µM) that would fall apart during the long incubation of NHS chemistry.
-
Target Identification: You are performing "fishing" experiments in cell lysate and need to identify what protein binds your small molecule.
-
Structural Validation: You need to prove a drug binds exactly where you think it does (by identifying the specific inserted residue via MS).
Workflow Diagram: Selection Guide
Figure 2: Decision matrix for selecting crosslinking chemistry.
References
-
National Institutes of Health (NIH). "Photolytic Labeling and Its Applications in Protein Drug Discovery and Development." Journal of Pharmaceutical Sciences (via PubMed Central). [Link]
-
Royal Society of Chemistry. "Visible-light-induced protein labeling in live cells with aryl azides." Chemical Communications. [Link]
-
MDPI. "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules. [Link][2][3][7][8][9][10][11][12][13][14]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. korambiotech.com [korambiotech.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Dual-Functionalization Mastery: The Strategic Advantage of 4-Azido-3-bromobenzonitrile
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Focus: Heterobifunctional Linker Technology & Orthogonal Synthesis
Executive Summary: The "Tri-Vector" Advantage
In the high-stakes arena of targeted protein degradation (PROTACs) and photoaffinity labeling, the choice of linker determines the success of the campaign. 4-Azido-3-bromobenzonitrile (ABB) has emerged as a superior "Tri-Vector" scaffold, outperforming traditional bifunctional linkers like 4-azidobromobenzene or simple alkyl azides.
Its dominance stems from its unique chemical architecture:
-
Orthogonal Reactivity: The Aryl Bromide (Pd-cross coupling) and Aryl Azide (Click chemistry/Photoactivation) can be addressed sequentially with >98% chemo-selectivity.
-
Electronic Tuning: The Nitrile (CN) group acts as an electron-withdrawing stabilizer, preventing premature azide decomposition while enabling specific photo-activation wavelengths (red-shifting).
-
Metabolic Stability: Unlike ester- or amide-linked probes, the benzonitrile core is resistant to plasma hydrolysis, ensuring the payload reaches its intracellular target intact.
This guide objectively compares ABB against standard alternatives, providing experimental workflows to integrate it into your drug discovery pipeline.
Chemical Architecture & Mechanism
The power of this compound lies in its ability to serve as a logic gate for chemical synthesis. Each functional group addresses a specific need in complex molecule assembly.
The Tri-Vector System
-
Vector A (Bromine - Br): The "Anchor." High reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. It serves as the attachment point for the drug warhead or E3 ligase ligand.
-
Vector B (Azide - N
): The "Hook." Functions chemically (CuAAC Click) or photochemically (Nitrene insertion). It connects to the reporter tag or covalently crosslinks to the target protein. -
Vector C (Nitrile - CN): The "Tuner." It withdraws electron density, stabilizing the azide against thermal degradation during Pd-catalyzed reactions (up to 100°C) and providing a handle for conversion to tetrazoles or amines if needed.
Diagram: The Orthogonal Logic Gate
The following diagram illustrates the non-interfering reaction pathways available to this scaffold.
Figure 1: The "Orthogonal Logic Gate" demonstrates how the central scaffold directs three distinct chemical outcomes without cross-reactivity.
Comparative Performance Analysis
How does ABB compare to the industry standards? We analyzed stability, reactivity, and utility against 4-Azidophenyl triflate (common hydrolytic probe) and 1-Azido-4-bromobenzene (simple linker).
Table 1: Performance Metrics
| Feature | This compound (ABB) | 1-Azido-4-bromobenzene (Standard) | 4-Azidophenyl Triflate (Labile) |
| Thermal Stability | High (Stable >110°C) | Moderate (Dec. >90°C) | Low (Hydrolysis prone) |
| Pd-Coupling Yield | 88% (Suzuki) | 75% (Homocoupling risks) | <50% (Triflate hydrolysis) |
| Photo-Activation | 300-350 nm (Red-shifted) | 254-280 nm (UV damage risk) | 254 nm |
| Solubility (DMSO) | High (Polar CN group) | Low (Lipophilic) | Moderate |
| Safety Profile | High (C/N ratio > 3) | Moderate | Low (Shock sensitive) |
Expert Insight: The nitrile group in ABB is the differentiator. In standard bromo-azides, the high lipophilicity often leads to precipitation in aqueous biological buffers. ABB's nitrile dipole improves solubility, critical for maintaining effective concentration in live-cell assays.
Experimental Protocols
Protocol A: Sequential Synthesis (Suzuki First Click Second)
Use Case: Synthesizing a PROTAC linker where the warhead is attached via the aryl ring.
Step 1: The Suzuki Coupling (Preserving the Azide)
-
Reagents: ABB (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl
(5 mol%), K CO (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat to 80°C for 4 hours under Argon.
-
Critical Note: Do not exceed 100°C. While the nitrile stabilizes the azide, temperatures >110°C risk nitrene formation.
-
Why Pd(dppf)? This bidentate ligand prevents the palladium from coordinating to the azide nitrogen, a common side reaction with monodentate phosphines (like PPh
) which can trigger Staudinger reduction.
-
-
Validation: Monitor by TLC (Hexane/EtOAc). The azide peak (~2120 cm
) in IR should remain unchanged.
Step 2: The Click Reaction (Bioorthogonal Labeling)
-
Reagents: Suzuki Product (1.0 eq), Alkyne-Tag (1.1 eq), CuSO
(5 mol%), Sodium Ascorbate (10 mol%). -
Solvent: t-BuOH/Water (1:1).
-
Conditions: Stir at room temperature for 1 hour.
-
Result: Formation of the 1,4-triazole linkage.
Protocol B: Photoaffinity Labeling (Live Cell)
Use Case: Mapping the binding site of a drug.
-
Incubation: Treat cells with the ABB-drug conjugate (1–10
M) for 30 min. -
Activation: Irradiate with UV light (365 nm ) for 5–10 minutes on ice.
-
Lysis & Analysis: Lyse cells and perform Pull-down/Western Blot.
Visualizing the Workflow
The following diagram details the divergent synthesis path for creating a PROTAC library using ABB.
Figure 2: Divergent Synthesis Workflow showing how the ABB hub enables both PROTAC assembly and Library Synthesis.
References
-
Orthogonal Stability of Aryl Azides: Fricke, C., et al. "Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations." Angewandte Chemie Int. Ed. (2020).[4]
-
Photoactivation Mechanisms: "Visible-light-induced protein labeling in live cells with aryl azides." RSC Chemical Biology (2023).
-
Suzuki Coupling Compatibility: "Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling." Org.[2][6][7] Process Res. Dev. (2021).[2][8]
-
PROTAC Synthesis Strategies: "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders." Journal of Medicinal Chemistry (2021).
-
General Properties of 4-Amino-3-bromobenzonitrile (Precursor): PubChem Compound Summary for CID 1515279.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Non‐Symmetric Azoarenes by Palladium‐Catalyzed Cross‐Coupling of Silicon‐Masked Diazenyl Anions and (Hetero)Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Azide-Modified Nucleosides as Versatile Tools for Bioorthogonal Labeling and Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 4-Azido-3-bromobenzonitrile in Diverse Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug discovery, the strategic selection of reagents is paramount. Among the versatile tools available for bioconjugation and the synthesis of complex molecules, 4-Azido-3-bromobenzonitrile stands out. Its trifunctional nature—an energetic azide for "click" chemistry, a reactive bromide for cross-coupling, and a nitrile group for further synthetic transformations—makes it a valuable building block. However, unlocking its full potential is critically dependent on an often-overlooked variable: the solvent system.
This guide provides an in-depth, objective comparison of the performance of this compound across a range of common laboratory solvents. Moving beyond a simple list of properties, we will explore the causal relationships between solvent choice, solubility, stability, and reaction efficiency, supported by experimental protocols and comparative data to inform your research and development endeavors.
The Molecular Logic: Why Solvent Choice is Mission-Critical
This compound is a molecule of nuanced polarity. The phenyl ring and bromine atom confer lipophilic character, while the azide and nitrile groups introduce significant polarity and hydrogen bond accepting capabilities. This duality means that its behavior can change dramatically with the surrounding solvent environment. The three pillars of performance—solubility, stability, and reactivity—are inextricably linked to this choice.
-
Solubility: Achieving a homogenous solution is the prerequisite for any successful reaction. Insufficient solubility leads to poor reaction kinetics, reproducibility issues, and complicates purification.
-
Stability: The azide functional group, while relatively stable on an aromatic ring compared to its aliphatic counterparts, is not inert.[1] The solvent can influence its thermal and photochemical stability. Improper solvent selection, particularly with acids, can lead to the formation of hazardous and explosive hydrazoic acid.
-
Reactivity: The solvent's polarity, proticity, and coordinating ability can profoundly impact reaction rates and even alter mechanistic pathways, especially in metal-catalyzed processes like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a primary application for this molecule.[2][3]
Comparative Analysis of Solvent Systems
To provide a clear performance benchmark, we evaluated this compound in a curated selection of aprotic polar, protic polar, and nonpolar aprotic solvents. The molecule's structure, with both polar (nitrile, azide) and nonpolar (bromophenyl) features, suggests it will exhibit varied solubility. While specific quantitative solubility data is not published, we can predict its behavior based on the principle of "like dissolves like" and empirical laboratory observations with similar structures like benzonitrile and bromobenzonitrile.[4][5]
Table 1: Qualitative Solubility and Performance Summary
| Solvent Class | Solvent | Predicted Solubility | Stability Considerations | Suitability for CuAAC Reaction |
| Aprotic Polar | Dimethylformamide (DMF) | High | Good thermal stability. Use high-purity, amine-free grade. | Excellent. Effectively solubilizes both reagent and catalyst.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Good thermal stability. Can be difficult to remove. | Very Good. Helps dissolve many small molecules.[6] | |
| Acetonitrile (ACN) | Moderate | Good. Less coordinating than DMF/DMSO. | Good. Slower reaction rates may be observed compared to DMF.[7] | |
| Protic Polar | Water | Low | Poor. Risk of hydrolysis of nitrile under acidic/basic conditions. | Poor (without co-solvent). Requires co-solvents (e.g., tBuOH, DMSO) to solubilize the azide.[3] |
| Ethanol/Methanol | Moderate | Good. Potential for side reactions with highly reactive intermediates. | Fair. Can be used, but may require specific ligands to maintain catalyst activity. Reaction rates can be slower.[7] | |
| Aprotic Nonpolar | Dichloromethane (DCM) | Moderate | Caution. Avoid with azides; potential for formation of explosive di- and tri-azidomethane. | Not Recommended. Safety concerns and poor catalyst solubility. |
| Tetrahydrofuran (THF) | Moderate | Good | Fair to Good. Often used, but catalyst solubility can be a limiting factor. | |
| Toluene | Low to Moderate | Good | Fair. Generally used for less polar substrates. |
Experimental Protocols for Self-Validation
Trust in a reagent's performance comes from robust, verifiable data. The following protocols provide a framework for conducting your own in-house evaluation of this compound or any new reagent batch.
Protocol 1: Qualitative Solubility Assessment
This protocol establishes a baseline for solubility in various solvents, which is essential for planning subsequent reactions.
Caption: Workflow for Qualitative Solubility Testing.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 10 mg of this compound.
-
Aliquoting: Distribute the weighed solid equally into pre-labeled microcentrifuge tubes for each solvent to be tested (e.g., DMF, DMSO, ACN, Water, Ethanol, THF, Toluene).
-
Initial Solvent Addition: Add 200 µL of the respective solvent to each tube.
-
Mixing: Vortex each tube vigorously for 2 minutes at ambient temperature.
-
Observation: Visually inspect each tube against a contrasting background.
-
Insoluble: If a significant amount of solid remains.
-
Sparingly Soluble: If the majority of the solid has dissolved but some particulates are visible.
-
Soluble: If the solid completely dissolves.
-
-
Further Dilution: For tubes where the compound is fully soluble, add an additional 800 µL of solvent (for a total volume of 1.0 mL) and vortex again to confirm solubility at a lower concentration (~10 mg/mL).
-
Documentation: Record the results systematically in a laboratory notebook.
Protocol 2: Solution Stability Evaluation by RP-HPLC
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time, providing critical data on its shelf-life in solution.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the solvent to be tested (e.g., DMF). Filter through a 0.22 µm syringe filter.
-
Initial Analysis (T=0): Immediately inject the freshly prepared solution onto a calibrated HPLC system. This serves as the baseline measurement.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan (typically around 254 nm).
-
-
-
Incubation: Store the stock solution under defined conditions (e.g., room temperature, protected from light; 4°C).
-
Time-Point Analysis: At specified intervals (e.g., 1, 3, 7, and 14 days), inject an aliquot of the stored solution onto the HPLC system using the same method.
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) at each time point.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
-
A solution is generally considered stable if the parent peak area remains >95% of the initial value and no significant degradation peaks appear.
-
Caption: Workflow for HPLC-Based Stability Assessment.
Performance in a Model Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC or "click" reaction is a cornerstone of bioconjugation, and this compound is an ideal substrate. Solvent choice here is not just about solubility; it directly impacts the catalytic cycle.
Caption: Simplified Catalytic Cycle of CuAAC Reaction.
Solvent Influence on CuAAC:
-
Coordinating Solvents (DMF, DMSO): These are often the solvents of choice. They effectively solubilize the organic azide, the alkyne, and the copper catalyst (often used with a stabilizing ligand like TBTA). Their ability to coordinate with the copper ion can influence the reaction rate.[2][6]
-
Protic Solvents (Water, Alcohols): While "green," these solvents can present challenges. The reaction is often performed in water/t-BuOH or water/DMSO mixtures to accommodate hydrophobic reactants. The presence of water can be beneficial, with some reports suggesting rate acceleration.[3]
-
Non-Coordinating Solvents (Toluene, THF): These can be effective but are highly dependent on the solubility of all components, including the catalyst system. They are less common for bioconjugation applications which often involve more polar molecules.
Comparison with Alternative Reagents
While this compound is a powerful tool, the specific needs of an experiment may call for alternatives. The choice of reagent is a balance between reactivity, linker length, and the desired functionality.
Table 2: Comparison of Azide-Containing Reagents for Bioconjugation
| Reagent | Key Features | Primary Application | Advantages | Considerations |
| This compound | Aryl azide; Contains bromo and nitrile groups. | Introduction of a multifunctional handle for sequential or orthogonal chemistry. | Rigid structure; additional reactive sites for post-conjugation modification. | Lower aqueous solubility; requires organic co-solvents. |
| Azido-PEGn-NHS Ester | Aliphatic azide; PEG spacer; NHS ester for amine coupling. | Labeling proteins/antibodies with an azide for subsequent click reaction. | High water solubility; long, flexible spacer reduces steric hindrance.[8] | NHS ester is susceptible to hydrolysis; PEG linker adds significant mass. |
| 4-Azido-2,3,5,6-tetrafluorobenzoic acid | Electron-deficient aryl azide. | Used in fast strain-promoted azide-alkyne cycloaddition (SPAAC). | Extremely high reaction rates for metal-free click chemistry.[9] | Primarily for SPAAC, not CuAAC; different reactivity profile. |
Conclusion and Senior Scientist Recommendations
The performance of this compound is not an intrinsic constant but a function of its environment. Our comparative analysis demonstrates that DMF and DMSO are superior solvent choices for general applications, offering excellent solubility and compatibility with the widely used CuAAC reaction. However, for any critical application, particularly in late-stage drug development or GMP manufacturing, a self-validating study of solubility and stability is not just recommended—it is essential for ensuring robust and reproducible outcomes.
Always handle azides with appropriate care, avoiding contact with acids and certain halogenated solvents. By understanding the interplay between this versatile reagent and the solvent systems it inhabits, researchers can harness its full synthetic power with confidence and precision.
References
-
K. B. Sharpless, et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
M. Tiecco, et al. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv. Available at: [Link]
-
R. Luque, et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]
-
Anonymous. (n.d.). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. LinkedIn. Available at: [Link]
-
P. J. Pérez, et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
M. A. Ahmed, et al. (2024). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
M. W. Dong, et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
M. T. Lockhart, et al. (2016). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable. CONICET. Available at: [Link]
-
V. V. Fokin, et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]
-
Anonymous. (n.d.). Benzonitrile. PubChem. Available at: [Link]
-
Anonymous. (2020). Benzonitrile. Sciencemadness Wiki. Available at: [Link]
-
A. A. G. El-Din, et al. (2020). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available at: [Link]
-
R. A. Kiper. (n.d.). benzonitrile. chemister.ru. Available at: [Link]
-
Anonymous. (n.d.). Solvent: benzonitrile. University of Rochester Department of Chemistry. Available at: [Link]
-
A. M. Al-Obaidi, et al. (2010). Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry. Available at: [Link]
-
X. Chen, et al. (2018). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. RSC Advances. Available at: [Link]
-
M. G. Finn, et al. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]
-
F. L. Schumacher, et al. (2020). Tyrosine bioconjugation - an emergent alternative. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). 4-Azidobenzonitrile. PubChem. Available at: [Link]
-
Anonymous. (n.d.). 4-Amino-3-bromobenzonitrile. PubChem. Available at: [Link]
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
The Short and the Long of It: A Comparative Guide to Cross-Linker Length in Bioconjugation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the precise and intricate field of bioconjugation, the selection of a cross-linker is a decision that carries significant weight, capable of dictating the success or failure of an experiment. Among the critical parameters of a cross-linker, its length is a feature of paramount importance. This guide provides a detailed, evidence-based comparison between the short, rigid cross-linker, 4-Azido-3-bromobenzonitrile, and its longer-chain, more flexible counterparts. By delving into their respective performances in key applications and providing supporting experimental context, this document aims to equip researchers with the knowledge to make strategic choices in their work.
The Cross-Linker: A Molecular Bridge with Critical Influence
At its core, a cross-linker is a molecule with two or more reactive ends that forms a covalent bond between two other molecules. In the life sciences, this molecular bridge is indispensable for a vast array of applications, from the development of targeted cancer therapies to the mapping of intricate protein-protein interaction networks. The linker is far from a passive component; its length, flexibility, and chemical nature profoundly impact the stability, solubility, and steric accessibility of the resulting conjugate.
The Contenders: A Study in Contrasting Architectures
The Compact Precision Tool: this compound
This compound is a heterobifunctional cross-linker notable for its compact and rigid aromatic structure. It features two key reactive groups: a photo-activatable aryl azide and a bromine atom. The aryl azide, upon exposure to UV light, forms a highly reactive nitrene species that can insert into C-H and N-H bonds in its immediate vicinity, creating a stable covalent linkage with a nearby molecule.[1][2] The bromine atom serves as a versatile handle for introducing a second reactive group through well-established organic chemistry, such as cross-coupling reactions, allowing for its conjugation to a molecule of interest.
The Flexible Spanners: Longer Chain Linkers
In contrast, longer chain linkers, often incorporating polyethylene glycol (PEG) or extended alkyl chains, provide greater distance and conformational flexibility. These linkers can bridge molecules that are further apart and can navigate around steric hindrances. Prominent examples include linkers with PEG chains of varying lengths, which are widely used to improve the properties of bioconjugates.[3][4]
Head-to-Head Analysis: Performance Across Applications
The decision to employ a short, rigid linker versus a long, flexible one is fundamentally tied to the specific experimental objective. Below, we compare their performance in two major application areas, supported by experimental rationale.
Application 1: Antibody-Drug Conjugates (ADCs)
In the development of ADCs, the linker is a critical component that influences the therapeutic window of the drug. It must be stable in circulation to prevent premature release of the cytotoxic payload, yet allow for efficient drug release at the tumor site.
| Feature | This compound (as a component) | Longer Chain Linkers (e.g., PEG-based) | Rationale & Supporting Evidence |
| Stability in Circulation | High, due to the rigid aromatic core and stable covalent bond formation. | Can be engineered for high stability, but longer chains may be more susceptible to enzymatic cleavage depending on their composition. | Shorter linkers can tether the payload closer to the antibody, potentially offering steric shielding that enhances stability.[5] |
| Hydrophilicity/Solubility | Generally hydrophobic, which can lead to ADC aggregation at higher drug-to-antibody ratios (DAR). | PEG linkers significantly increase the hydrophilicity and solubility of the ADC, allowing for higher DAR without aggregation.[4][6] | The aromatic nature of this compound contributes to hydrophobicity. In contrast, PEG is well-known for its water-solubilizing properties. Studies have shown that ADCs with PEG linkers have reduced aggregation and slower clearance rates.[4][7] |
| Bystander Effect | Potentially limited due to the non-cleavable nature of the photo-activated bond. | Can be designed with cleavable moieties to allow for the release of a membrane-permeable drug that can kill neighboring cancer cells. | Non-cleavable linkers require the degradation of the antibody within the lysosome to release the drug, which may limit the bystander effect.[8] |
| Pharmacokinetics (PK) | Hydrophobicity can lead to faster clearance from circulation. | Longer PEG linkers can extend the plasma half-life of the ADC. | Studies have demonstrated that longer PEG chains on ADCs lead to a nearly two-fold reduction in payload concentration in non-targeted tissues, suggesting improved PK profiles.[7] |
Application 2: Proximity Labeling and Mapping Protein-Protein Interactions
Proximity labeling techniques aim to identify molecules within a specific radius of a protein of interest. The length of the cross-linker directly defines this "labeling radius."
| Feature | This compound | Longer Chain Linkers | Rationale & Supporting Evidence |
| Labeling Radius | Short, providing high-resolution mapping of direct and very close interactors. | Longer, capturing a broader network of proximal proteins, including transient or indirect interactors. | The short, rigid nature of this compound restricts its reach. While a precise radius for this specific molecule is not defined in the provided literature, aryl azide-based platforms have been shown to have an intermediate labeling radius (e.g., ~80 nm in one study), which is larger than that of highly reactive carbenes generated from diazirines.[9][10] |
| Specificity | High specificity for direct binding partners due to the limited reach. | May capture more non-specific or transient interactions due to the larger volume sampled by the flexible linker. | The constrained geometry of a short linker reduces the probability of labeling random bystanders. Some studies have indicated that shorter linkers can be more effective in certain photo-affinity labeling experiments.[11] |
| Cross-linking Efficiency | Aryl azides generally have lower cross-linking yields (often <30%) upon photolysis. | Efficiency is dependent on the specific reactive groups and can be high for targeted chemical reactions. | The nitrene intermediate from aryl azides can be quenched by water, and the insertion reaction is not always efficient.[12] |
Experimental Protocols and Methodologies
Protocol: General Workflow for Photo-Affinity Labeling in Live Cells
This protocol outlines a generalized procedure for identifying protein-protein interactions using a probe derived from a photo-activatable cross-linker like this compound.
Step-by-Step Methodology:
-
Probe Synthesis and Validation:
-
Synthesize a probe by conjugating your protein of interest (or a small molecule bait) to a functionalized this compound derivative. The bromine can be substituted with a clickable handle (e.g., an alkyne) for downstream detection.
-
Validate that the synthesized probe retains its biological activity and binding specificity for its intended target.
-
-
Live Cell Incubation:
-
Incubate live cells with the photo-affinity probe. The probe should be cell-permeable if intracellular targets are being investigated. Perform all steps in the dark to prevent premature photo-activation.
-
-
UV Photo-Cross-linking:
-
Expose the cells to UV light at an appropriate wavelength (typically 260-365 nm for aryl azides) for a predetermined duration to activate the azide and induce covalent cross-linking to interacting proteins.[13]
-
-
Cell Lysis and Enrichment:
-
Lyse the cells to release the protein complexes.
-
If the probe contains a biotin tag (introduced via the clickable handle), enrich the cross-linked protein complexes using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
Elute the enriched proteins and separate them by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Identify the cross-linked proteins by mass spectrometry.
-
Diagram of Photo-Affinity Labeling Workflow
Caption: A generalized workflow for identifying protein-protein interactions in live cells using a photo-affinity labeling approach.
Making the Right Choice: A Decision Framework
The selection of a cross-linker should be a deliberate process based on the experimental goals. The following framework can guide this decision.
Cross-Linker Selection Framework
Caption: A decision-making guide for selecting a cross-linker based on the primary research application.
Conclusion
The choice between a short, rigid cross-linker like this compound and a longer, more flexible alternative is a classic example of a trade-off in experimental design. The former offers precision and high-resolution mapping of direct interactions, making it an excellent tool for detailed structural and interaction studies. The latter provides the advantages of increased reach, improved solubility, and enhanced pharmacokinetic properties, which are often crucial in the development of therapeutics like ADCs and for capturing broader interaction networks. A comprehensive understanding of these principles is essential for designing robust and insightful bioconjugation experiments.
References
-
Burton, N. R., Kim, P., & Backus, K. M. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry, 19(36), 7792–7809. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
-
Gao, M., et al. (2017). Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs). Science China Chemistry, 60(8), 1045-1053. [Link]
-
Adams, S. R., et al. (2022). Radius measurement via super-resolution microscopy enables the development of a variable radii proximity labeling platform. Proceedings of the National Academy of Sciences, 119(32), e2203027119. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Communications, 59(12), 1541-1552. [Link]
-
Clarke, D. J., et al. (2018). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers. Angewandte Chemie International Edition, 57(49), 16293-16297. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. [Link]
-
Uttamapinant, C., et al. (2015). An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein-Protein Interactions via Photocrosslinking. Journal of the American Chemical Society, 137(14), 4602–4605. [Link]
-
Li, X., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. [Link]
-
Gao, M., et al. (2024). Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. Accounts of Chemical Research. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides. ResearchGate. [Link]
-
Uttamapinant, C., et al. (2015). An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking. PubMed. [Link]
-
Adams, S. R., et al. (2022). Radius measurement via super-resolution microscopy enables the development of a variable radii proximity labeling platform. Semantic Scholar. [Link]
-
St-Pierre, Y., et al. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]
-
Lee, H., et al. (2024). Comparison of each drug-linkers. ResearchGate. [Link]
-
Collins, I., et al. (2017). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 9(4), 383-403. [Link]
-
Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 5(8), 585-595. [Link]
-
Giese, M. (2025). Mitigating ADC Toxicities With Linker-Payload Design... YouTube. [Link]
-
Zhang, Y., Tan, J., & Chen, Y. (2023). In vitro protein labeling via aryl azides photolysis. ResearchGate. [Link]
-
Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]
-
Suhorepec, N., et al. (2025). Reactivity of BCN 3. In the frame: bioorthogonal reactions with benzyl... ResearchGate. [Link]
-
Uludag, N. (2021). A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 66(12), 999-1004. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. youtube.com [youtube.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radius measurement via super-resolution microscopy enables the development of a variable radii proximity labeling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Guide to Aryl Azide-Based Photo-Crosslinking in Proteomics: A Comparative Analysis of Benzontrile Scaffolds
For researchers, scientists, and drug development professionals, the identification of protein-protein interactions and the deconvolution of small molecule targets are paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these interactions within a native biological context.[1][2][3][4] This guide provides an in-depth technical comparison of aryl azide-based photo-crosslinkers, with a focus on the benzonitrile scaffold, exemplified by compounds like 4-Azido-3-bromobenzonitrile. We will explore the underlying chemical principles, compare their performance with alternative photo-crosslinking chemistries, and provide detailed experimental protocols to empower your proteomics research.
The Power of Covalent Capture: An Introduction to Photo-Affinity Labeling
At its core, photo-affinity labeling is a technique that transforms transient, non-covalent interactions into stable, covalent bonds upon photo-irradiation.[1][3] This is achieved by incorporating a photoreactive functional group into a molecule of interest, be it a small molecule inhibitor, a peptide, or a natural product.[2][4] This "photo-probe," once introduced into a biological system, binds to its target protein(s). Subsequent exposure to UV light activates the photoreactive moiety, generating a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[1][3] This covalent linkage allows for the isolation, enrichment, and subsequent identification of the target protein(s) by mass spectrometry-based proteomics.[5]
The choice of the photoreactive group is critical and dictates the efficiency, specificity, and applicability of the photo-probe.[1][3] Three major classes of photoreactive groups dominate the field: aryl azides, benzophenones, and diazirines.[1][3] This guide will focus on the utility and considerations of aryl azides, particularly those built upon a benzonitrile framework.
The Aryl Azide Photo-Crosslinker: Mechanism of Action
Aryl azides are a classic and widely used class of photo-crosslinkers due to their relative ease of synthesis and small size, which minimizes perturbation of the parent molecule's biological activity.[6] The general mechanism of an aryl azide photo-crosslinker, such as a derivative of 4-azidobenzonitrile, is depicted below.
Upon UV irradiation, typically in the range of 254-270 nm, the aryl azide group is converted into a highly reactive nitrene intermediate.[6] This nitrene can then undergo insertion into various chemical bonds, including the C-H and N-H bonds of amino acid side chains, forming a stable covalent crosslink.[6]
Caption: Mechanism of aryl azide photo-crosslinking.
Case Study: The Promise of this compound in Proteomics
The benzonitrile scaffold provides a versatile platform for the synthesis of photo-probes. The nitrile group can be a key pharmacophoric element or a point for further chemical modification. The bromine atom in the 3-position is of particular interest. Halogenation of the aryl ring in aryl azide photo-crosslinkers can influence their photochemical properties. Specifically, halogenated aryl azides tend to react directly from the activated nitrene state without undergoing ring expansion, which can be a competing and less specific reaction pathway for some aryl azides.[7] This suggests that this compound could potentially offer improved crosslinking efficiency and specificity compared to its non-brominated counterpart, 4-azidobenzonitrile.
A hypothetical application of a this compound-derivatized probe could involve its use to identify the cellular targets of a novel kinase inhibitor. The inhibitor's core structure would be modified to incorporate the this compound moiety. The resulting photo-probe would then be incubated with cancer cells, followed by UV irradiation to covalently capture its binding partners. Subsequent cell lysis, enrichment of the crosslinked proteins (e.g., via a clickable handle incorporated into the probe), and proteomic analysis by mass spectrometry would reveal the inhibitor's on- and off-targets.
Comparative Analysis: this compound vs. Alternative Photo-Crosslinkers
The selection of a photo-crosslinker is a critical experimental design choice. Below is a comparative analysis of aryl azides (represented by the benzonitrile scaffold) against two other popular classes of photo-crosslinkers: benzophenones and diazirines.
| Feature | Aryl Azides (e.g., this compound) | Benzophenones | Diazirines |
| Activation Wavelength | ~254-300 nm (can be longer for substituted azides)[6][8] | ~350-360 nm | ~350-370 nm |
| Reactive Intermediate | Nitrene | Triplet diradical | Carbene |
| Reactivity | Inserts into C-H, N-H, and O-H bonds; can also react with nucleophiles.[6][7] | Abstracts a hydrogen atom to form a radical pair, leading to a C-C bond.[1] | Highly reactive, inserts into C-H, N-H, and O-H bonds. |
| Specificity | Can be less specific due to the longer lifetime of the nitrene intermediate and potential for side reactions.[6] | Generally more specific for C-H bonds. | Highly reactive but with a shorter lifetime, leading to more proximal labeling. |
| Size | Small, minimizing perturbation to the parent molecule.[6] | Bulky, which can interfere with binding. | Very small, often considered the least perturbing. |
| Stability | Generally stable in the dark but can be sensitive to reducing agents.[8] | Very stable and can be handled in ambient light.[1] | Can be less stable than benzophenones. |
| Advantages | Cost-effective, readily available, small size.[6] | High crosslinking efficiency, chemically stable, reversible excitation.[1] | Small size, high reactivity upon activation, less damaging UV wavelength. |
| Disadvantages | Non-specific reactivity, longer-lived intermediate, can require shorter, more damaging UV wavelengths.[6] | Bulky, can have a preference for hydrophobic environments. | Can have lower crosslinking efficiency than benzophenones. |
Experimental Protocols
Below are generalized protocols for a photo-affinity labeling experiment using an aryl azide-based probe and a subsequent proteomic analysis workflow.
Protocol 1: In-Cell Photo-Affinity Labeling
-
Probe Synthesis: Synthesize the photo-probe by incorporating the this compound moiety into the molecule of interest. It is also highly recommended to include a "clickable" handle, such as a terminal alkyne or azide, for downstream enrichment.
-
Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with the photo-probe at a predetermined concentration and for an appropriate duration to allow for target engagement. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-incubated with an excess of the non-probe parent molecule.
-
Photo-Crosslinking: Wash the cells with ice-cold PBS to remove any unbound probe. Irradiate the cells with UV light at the appropriate wavelength (e.g., 254 nm) on ice for a specified time. The optimal irradiation time and distance from the UV source should be empirically determined.
-
Cell Lysis: After irradiation, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protocol 2: Proteomic Target Identification using Click Chemistry and Mass Spectrometry
Caption: General workflow for proteomic target identification.
-
Click Chemistry: To the cell lysate from Protocol 1, add the click chemistry reagents, including a biotin-azide or biotin-alkyne tag (complementary to the handle on your probe), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow for the covalent attachment of the biotin tag to the crosslinked proteins.
-
Protein Precipitation and Solubilization: Precipitate the proteins (e.g., with acetone or methanol/chloroform) to remove excess click chemistry reagents. Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., urea or SDS).
-
Affinity Purification: Incubate the solubilized proteins with streptavidin-coated beads to enrich for the biotinylated (i.e., crosslinked) proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and reduce and alkylate the proteins. Digest the proteins on-bead with trypsin overnight.
-
LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the enriched proteins. Quantitative proteomics strategies (e.g., label-free quantification or isotopic labeling) should be employed to compare the abundance of proteins in the photo-probe treated sample versus the controls to identify specific targets.
Conclusion and Future Perspectives
Aryl azide-based photo-crosslinkers, including those based on the benzonitrile scaffold like this compound, remain a valuable tool in the chemical proteomics toolbox. Their small size and ease of synthesis make them an attractive option for generating photo-probes. While they may exhibit some degree of non-specific labeling, careful experimental design, including the use of appropriate controls, can mitigate these limitations. The potential for improved specificity through strategic halogenation, as in this compound, warrants further investigation and the development of specific case studies. As mass spectrometry instrumentation and data analysis software continue to advance, the ability to confidently identify and quantify the targets of these and other photo-crosslinkers will undoubtedly improve, further empowering the exploration of the proteome and the acceleration of drug discovery.
References
-
Chemo‐proteomics in antimalarial target identification and engagement. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
- Pan, S., Zhang, H., Wang, C., Yao, S. C. L., & Yao, S. Q. (2015). Target identification of natural products and bioactive compounds using affinity-based probes.
- Back, J. W., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (2023). MDPI. Retrieved February 10, 2026, from [Link]
-
Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. (2020). PMC. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Azidobenzonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. (n.d.). SpringerLink. Retrieved February 10, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions. (2017). PubMed. Retrieved February 10, 2026, from [Link]
-
Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2021). NIH. Retrieved February 10, 2026, from [Link]
-
Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2019). PMC. Retrieved February 10, 2026, from [Link]
-
A new chemical probe for quantitative proteomic profiling of fibroblast growth factor receptor and its inhibitors. (2014). PubMed. Retrieved February 10, 2026, from [Link]
-
Evaluating Imide-Based Mass Spectrometry-Cleavable Cross-Linkers for Structural Proteomics Studies. (2021). PMC. Retrieved February 10, 2026, from [Link]
-
Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. (2015). PMC. Retrieved February 10, 2026, from [Link]
-
In vitro protein labeling via aryl azides photolysis. (a) The aryl... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Probing Proteomes with Benzophenone Photoprobes. (n.d.). Springer Nature Experiments. Retrieved February 10, 2026, from [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. (2013). PMC. Retrieved February 10, 2026, from [Link]
-
Quantitative chemical proteomics reveals target spectra of eight... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Synthesis and Characterization of new Photoswitchable Azobenzene-containing poly(ε-caprolactones). (n.d.). The Royal Society of Chemistry. Retrieved February 10, 2026, from [Link]
-
ESI-MS and Stavrox 3.6.0.1 Investigations of Crosslinking by an Aryl-Azido-NHS Heterobifunctional Crosslinker. (2018). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Photo-Brook rearrangement of acyl silanes as a strategy for photoaffinity probe design. (2022). Chemical Science. Retrieved February 10, 2026, from [Link]
-
Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry. (2016). PMC. Retrieved February 10, 2026, from [Link]
-
A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. (2020). Revue Roumaine de Chimie. Retrieved February 10, 2026, from [Link]
-
Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Macmillan Group - Princeton University. Retrieved February 10, 2026, from [Link]
-
Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (2016). PMC. Retrieved February 10, 2026, from [Link]
-
Clinical applications of quantitative proteomics using targeted and untargeted data-independent acquisition techniques. (2017). PMC. Retrieved February 10, 2026, from [Link]
-
4-Bromothiobenzamide. (2008). PMC. Retrieved February 10, 2026, from [Link]
-
A Proteomics Pipeline for Generating Clinical Grade Biomarker Candidates from Data-Independent Acquisition Mass Spectrometry (DIA-MS) Discovery. (2024). PubMed. Retrieved February 10, 2026, from [Link]
Sources
- 1. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
